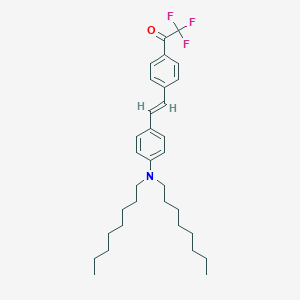

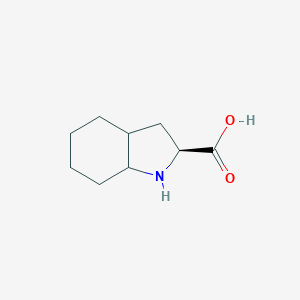

(2S)-Octahydroindole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxylic acids are a foundational class of organic compounds with broad applications in industrial chemistry, biochemistry, and pharmaceuticals. The flexibility of carboxylic acids as precursors for various chemicals underscores their importance in synthesizing complex molecules, including "(2S)-Octahydroindole-2-carboxylic acid" (Jarboe et al., 2013).

Synthesis Analysis

The synthesis of complex carboxylic acids often involves catalytic decarboxylative transformations, a process where the carboxylic group (COOH) is replaced by extrusion of CO2 in a chemo- and regioselective manner. This method has expanded to include various classes of carboxylic acids as substrates, showcasing the versatility in synthesizing compounds like "this compound" (Rahaman et al., 2023).

Molecular Structure Analysis

Analyzing the molecular structure of carboxylic acids, including "this compound," involves understanding the impact of substituents on the carboxylic acid's reactivity and properties. Techniques such as X-ray diffraction and Fourier transform infrared spectroscopy are pivotal in such analyses, providing insights into the compound's crystal lattice and functional groups' interaction (Yokoi et al., 2022).

Chemical Reactions and Properties

Carboxylic acids undergo various reactions, including esterification and amidation, which are crucial in synthesizing pharmacologically active compounds. The metabolic activation of carboxylic acids to form acyl-glucuronides and acyl-CoA thioesters illustrates the complexity of their reactivity and the potential for generating diverse molecular structures (Skonberg et al., 2008).

科学的研究の応用

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are significant in the study of engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect microbial cell membranes and internal pH, presenting challenges and opportunities in metabolic engineering to enhance microbial tolerance and performance in industrial applications (Jarboe et al., 2013).

Reactive Extraction of Carboxylic Acids

The efficiency of extracting carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been studied, highlighting the environmentally friendly and recoverable characteristics of supercritical CO2. This research underscores the importance of carboxylic acids in separation technologies and their potential industrial applications (Djas & Henczka, 2018).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

Significant advancements have been made in the solvents used for the liquid-liquid extraction of carboxylic acids, including the use of ionic liquids, amines, and organophosphorous extractants. This research is crucial for recovering carboxylic acids from diluted aqueous streams, particularly for bio-based plastic production (Sprakel & Schuur, 2019).

Octacalcium Phosphate with Incorporated Carboxylate Ions

Research into octacalcium phosphate (OCP) that incorporates carboxylate ions (OCPC) has shown potential applications in adsorbents, electrochemical devices, and biomaterials. This highlights the versatility of carboxylic acids in modifying crystal structures for various scientific and industrial purposes (Yokoi et al., 2022).

Recent Developments in Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres has been important for overcoming challenges in drug design, such as toxicity, metabolic stability, and bioavailability. This research area demonstrates the role of carboxylic acids and their derivatives in medicinal chemistry, offering insights into the development of safer and more effective pharmaceuticals (Horgan & O’ Sullivan, 2021).

Safety and Hazards

“(2S)-Octahydroindole-2-carboxylic acid” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

(2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RRQHEKLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436650 |

Source

|

| Record name | (2S)-Octahydroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186194-75-2 |

Source

|

| Record name | (2S)-Octahydroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)

![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)